1,5-Bis(phenylthio)-3-methylenepentane
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Overview
Description
1,5-Bis(phenylthio)-3-methylenepentane is an organic compound characterized by the presence of phenylthio groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(phenylthio)-3-methylenepentane typically involves the reaction of 1,5-dibromopentane with thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenylthio groups. The reaction is usually carried out in a solvent like methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(phenylthio)-3-methylenepentane can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylene group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dephenylated products.
Substitution: Compounds with different functional groups replacing the methylene group.
Scientific Research Applications
1,5-Bis(phenylthio)-3-methylenepentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into its biological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,5-Bis(phenylthio)-3-methylenepentane exerts its effects depends on its interaction with molecular targets. The phenylthio groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The methylene group may also play a role in binding to specific sites on target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(phenylthio)pentane: Lacks the methylene group, which may affect its reactivity and applications.
1,5-Bis(phenylthio)-9,10-anthracenedione: Contains an anthracene backbone, leading to different chemical and physical properties.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: Features benzimidazole groups instead of phenylthio groups, resulting in different biological activities.
Uniqueness
1,5-Bis(phenylthio)-3-methylenepentane is unique due to the presence of both phenylthio and methylene groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
866557-18-8 |
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Molecular Formula |
C18H20S2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(3-methylidene-5-phenylsulfanylpentyl)sulfanylbenzene |
InChI |
InChI=1S/C18H20S2/c1-16(12-14-19-17-8-4-2-5-9-17)13-15-20-18-10-6-3-7-11-18/h2-11H,1,12-15H2 |
InChI Key |
VUYGFCNDNCAYOK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCSC1=CC=CC=C1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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